6,8-Dimethylnonan-2-ol

Descripción

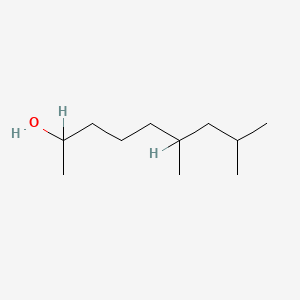

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,8-dimethylnonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-9(2)8-10(3)6-5-7-11(4)12/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQVGGOVPFQTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052449 | |

| Record name | 6,8-Dimethylnonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70214-77-6 | |

| Record name | 6,8-Dimethylnonan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70214-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070214776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonanol, 6,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,8-Dimethylnonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-dimethylnonan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,8-DIMETHYL-2-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4326D390 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6,8 Dimethylnonan 2 Ol and Its Stereoisomers

Chemo- and Regioselective Synthetic Approaches to 6,8-Dimethylnonan-2-ol

The construction of the specific carbon framework of this compound, with its characteristic branching at the C6 and C8 positions and a hydroxyl group at the C2 position, necessitates synthetic methods that exhibit high levels of chemo- and regioselectivity. These approaches ensure that chemical transformations occur at the desired functional groups and positions within the molecule, avoiding the formation of unwanted isomers.

Strategic Carbon-Carbon Bond Formation for the Nonane (B91170) Skeleton

A plausible retrosynthetic analysis would disconnect the nonane skeleton into two key fragments: a C7 sulfone component and a C4 aldehyde or ketone. For instance, a chiral sulfone containing the C6 and C8 stereocenters could be coupled with a simple carbonyl compound to form the main carbon chain. The Julia-Kocienski olefination is particularly advantageous due to its high E-selectivity in forming the double bond, which can then be reduced to the saturated alkanol. organic-chemistry.orgorganic-chemistry.org

Illustrative Julia-Kocienski Olefination Approach:

| Reactant 1 (Sulfone) | Reactant 2 (Carbonyl) | Key Reagents | Product (Alkene) |

| Chiral 1-(benzothiazol-2-ylsulfonyl)-3,5-dimethylhexane | Propanal | KHMDS, THF | (E)-6,8-Dimethylnon-2-ene |

The resulting alkene can then undergo hydrogenation to yield the desired 6,8-dimethylnonane skeleton. The stereochemistry at C6 and C8 would be established in the synthesis of the chiral sulfone fragment, often derived from a chiral pool starting material or through an asymmetric alkylation.

Stereochemical Control in the Formation of the Secondary Alcohol Moiety

With the carbon skeleton in place, the next critical step is the introduction of the secondary alcohol at the C2 position with the desired stereochemistry. This can be achieved through several methods, including the stereoselective reduction of a ketone precursor (6,8-dimethylnonan-2-one) or through asymmetric hydroxylation of a terminal alkene.

The reduction of a prochiral ketone is a common and effective strategy. The choice of reducing agent can influence the stereochemical outcome. For diastereoselective reductions, where the existing stereocenters at C6 and C8 direct the approach of the hydride, reagents like diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (B1222165) with chelating agents can be employed.

For enantioselective reductions, where a new stereocenter is created irrespective of existing ones, chiral reducing agents or catalysts are necessary. This leads into the realm of enantioselective synthesis, which will be discussed in more detail in the following section.

Enantioselective Synthesis of Defined Stereoisomers of this compound

The synthesis of a single, defined stereoisomer of this compound requires methodologies that can create chiral centers with a high degree of enantiomeric excess (e.e.). This is paramount for applications where biological activity is stereospecific. Asymmetric catalysis, chiral auxiliaries, and biocatalysis are the cornerstones of modern enantioselective synthesis.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A prominent example applicable to the synthesis of this compound is the Sharpless asymmetric dihydroxylation. nih.govorganic-chemistry.orgalfa-chemistry.comwikipedia.orgnih.gov This reaction can convert a terminal alkene, such as 6,8-dimethylnon-1-ene, into a chiral 1,2-diol with high enantioselectivity.

The choice of the chiral ligand (either (DHQ)₂PHAL or (DHQD)₂PHAL in the commercially available AD-mix-α and AD-mix-β, respectively) determines which enantiomer of the diol is formed. organic-chemistry.orgalfa-chemistry.com The resulting diol can then be selectively transformed into the desired secondary alcohol. For instance, the primary alcohol of the diol can be selectively protected, the secondary alcohol converted to a leaving group, and then reduced to afford the target this compound stereoisomer.

Typical Sharpless Asymmetric Dihydroxylation:

| Substrate | Catalyst System | Product (Diol) | Enantiomeric Excess (e.e.) |

| 6,8-Dimethylnon-1-ene | AD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (R)-6,8-Dimethylnonane-1,2-diol | >95% |

| 6,8-Dimethylnon-1-ene | AD-mix-α, OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (S)-6,8-Dimethylnonane-1,2-diol | >95% |

Chiral Auxiliary Strategies for Diastereoselective Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgblogspot.comresearchgate.netsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This approach is particularly useful for controlling stereochemistry during carbon-carbon bond formation.

In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control the stereochemistry of an alkylation step to introduce the methyl group at the C6 position with a specific configuration. blogspot.comresearchgate.net For example, an acyl oxazolidinone derived from a shorter chain carboxylic acid could be enolized and then alkylated with a suitable electrophile to build the carbon chain with diastereocontrol. Subsequent removal of the auxiliary would yield a chiral carboxylic acid, which could be further elaborated to the target alcohol.

Example of Chiral Auxiliary-Mediated Alkylation:

| Substrate | Chiral Auxiliary | Reagent 1 | Reagent 2 | Diastereomeric Ratio |

| Propanoyl oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | 1-iodo-3-methylbutane | >95:5 |

Biocatalytic Transformations for Enantioenriched this compound Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral alcohols, ketone reductases (KREDs) are particularly powerful enzymes. These enzymes can reduce a prochiral ketone, such as 6,8-dimethylnonan-2-one, to a single enantiomer of the corresponding alcohol with very high enantiomeric excess.

The stereochemical outcome of the reduction is determined by the specific enzyme used, as different KREDs can exhibit opposite enantiopreferences. This allows for the selective synthesis of either the (R)- or (S)-enantiomer of this compound. The reaction is typically performed in an aqueous medium under mild conditions, making it an environmentally friendly approach.

Enzymatic Reduction of 6,8-Dimethylnonan-2-one:

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) |

| 6,8-Dimethylnonan-2-one | Ketoreductase (e.g., from Lactobacillus kefir) | (S)-6,8-Dimethylnonan-2-ol | >99% |

| 6,8-Dimethylnonan-2-one | Ketoreductase (e.g., from Candida parapsilosis) | (R)-6,8-Dimethylnonan-2-ol | >99% |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of synthesizing a complex molecule like this compound, these principles can be applied at various stages, from the choice of starting materials to the final purification steps. A key area of focus is the use of biocatalysis and renewable feedstocks, which offers a sustainable alternative to traditional chemical synthesis. earlham.ac.ukainia.comopenaccessgovernment.org

Biocatalytic Approaches:

Enzymes and whole-cell systems are increasingly being used in organic synthesis due to their high selectivity and mild reaction conditions. For the synthesis of chiral alcohols like this compound, biocatalytic methods can be particularly advantageous.

Chemoenzymatic Synthesis: A powerful strategy combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. rsc.orgresearchgate.netmdpi.comsemanticscholar.org For instance, a prochiral ketone precursor to this compound could be synthesized chemically, followed by an enzymatic reduction to selectively form the desired alcohol stereoisomer. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic alcohols, which can be an effective way to isolate specific stereoisomers. rsc.orgresearchgate.netresearchgate.net

Engineered Yeast Systems: Metabolic engineering of microorganisms like Saccharomyces cerevisiae has opened new avenues for the sustainable production of complex molecules. nih.gov By introducing and optimizing biosynthetic pathways in yeast, it is possible to produce insect pheromones and related compounds from simple sugars. openaccessgovernment.orgnih.gov This approach could be adapted for the production of this compound, offering a scalable and environmentally friendly manufacturing process.

Sustainable Solvents and Reagents:

The choice of solvents and reagents is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and derived from petrochemical sources. The development and application of greener alternatives can significantly reduce the environmental impact of a synthetic process.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can often replace conventional solvents like tetrahydrofuran (B95107) (THF) with improved environmental profiles.

Solvent-free Conditions: Whenever possible, conducting reactions under solvent-free conditions is a highly effective way to minimize waste. For certain reactions, such as Fischer esterification of long-chain fatty acids, it has been demonstrated that the use of acidic ionic liquids as catalysts can enable efficient reactions at room temperature without the need for a solvent. researchgate.net

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, reduced byproducts. |

| Engineered Yeast | Metabolic engineering of yeast to produce the target molecule from simple feedstocks. | Sustainable and scalable production from renewable resources. |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Reduced toxicity and environmental impact. |

| Solvent-free Reactions | Conducting chemical transformations without the use of a solvent. | Minimized waste, simplified purification. |

Interactive Data Table: Comparison of Green Chemistry Metrics

| Metric | Traditional Synthesis | Biocatalytic Synthesis |

| Atom Economy | Lower | Higher |

| E-Factor (Waste/Product Ratio) | High | Low |

| Solvent Intensity | High | Low to None |

| Energy Consumption | High | Low |

Convergent and Divergent Synthetic Pathways Towards this compound Analogues

The synthesis of analogues of this compound is valuable for structure-activity relationship studies and for the discovery of new molecules with interesting properties. Convergent and divergent synthetic strategies are powerful tools for efficiently generating libraries of related compounds.

Convergent Synthesis:

For the synthesis of this compound analogues, a convergent strategy could involve the synthesis of two key chiral building blocks: a fragment containing the C6 and C8 stereocenters, and a second fragment that will form the C2 stereocenter and the rest of the carbon chain. These fragments could then be joined using a reliable coupling reaction, such as a Grignard reaction or a Wittig reaction.

Divergent Synthesis:

In a divergent synthesis, a common intermediate is used to generate a variety of different products through the application of different reaction pathways. This is an efficient way to create a library of analogues with variations in specific parts of the molecule.

Starting from a common chiral precursor, a divergent approach could be used to introduce different functional groups or to modify the carbon skeleton to produce a range of this compound analogues. For example, a late-stage intermediate could be subjected to various oxidation, reduction, or substitution reactions to generate a diverse set of final products. This strategy is particularly useful for exploring the chemical space around a lead compound.

| Synthetic Strategy | Description | Application to this compound Analogues |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Efficient synthesis of complex analogues by coupling pre-synthesized chiral building blocks. |

| Divergent | A common intermediate is transformed into a variety of products through different reaction pathways. | Rapid generation of a library of analogues with structural diversity for screening purposes. |

Research Findings on Advanced Synthetic Methodologies:

Biosynthesis and Natural Occurrence of 6,8 Dimethylnonan 2 Ol

Elucidation of Putative Biosynthetic Pathways Leading to 6,8-Dimethylnonan-2-ol

The precise biosynthetic pathway of this compound has not been definitively established. However, based on its structure as a branched-chain fatty alcohol, a putative pathway can be inferred from the general biosynthesis of such compounds in microorganisms and plants. The biosynthesis of branched-chain fatty acids, which are precursors to branched-chain alcohols, often utilizes intermediates from the degradation of branched-chain amino acids like leucine, isoleucine, and valine. researchgate.net These amino acids can be converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system, leading to the formation of branched-chain fatty acids.

Subsequent reduction of the carboxyl group of the fatty acid to an alcohol function, a reaction catalyzed by certain reductase enzymes, would yield the final branched-chain alcohol. nih.gov In the case of this compound, the carbon skeleton suggests a potential origin from the condensation of isoprene (B109036) units or related branched precursors, followed by reduction. However, specific enzymes and genetic pathways responsible for the synthesis of this compound have yet to be identified.

Identification of Microbial and Biological Systems Producing this compound

The natural occurrence of this compound is not widely documented, with some sources stating it is not found in nature. thegoodscentscompany.com However, research into the volatile organic compounds (VOCs) of various organisms suggests potential, albeit unconfirmed, presence in certain ecological niches.

Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, is known to produce a diverse array of volatile compounds. nih.govxiahepublishing.com Analysis of the volatile components from different products of O. sinensis has identified numerous alkanes, terpenes, and alcohols. nih.govnih.gov While some studies have identified a range of volatile alcohols in O. sinensis, the specific presence of this compound has not been explicitly confirmed in these analyses. The identified volatile components are generally dominated by other compounds such as 2,5,6-trimethyldecane, 2,3-dimethylundecane, and 2,2,4,4-tetramethyloctane. nih.govnih.gov

**Table 1: Selected Volatile Compounds Identified in *Ophiocordyceps sinensis***

| Compound Class | Examples of Identified Compounds |

| Alkanes | 2,5,6-trimethyldecane, 2,3-dimethylundecane, 2,2,4,4-tetramethyloctane, Dodecane, Tridecane, Tetradecane |

| Terpenes | d-limonene, o-cymene |

| Alcohols | 2-Hexyl-1-decanol, Phenol |

| Aldehydes | Nonanal, Hexanal |

| Ketones | 1-Octen-3-one, 2,3-Octanedione |

| Acids | n-Hexadecanoic acid, Octadecanoic acid |

Bryophytes, including mosses and liverworts, are known to emit a variety of volatile organic compounds that play roles in communication and defense. mdpi.comnih.gov Studies on the VOCs from various bryophyte species have identified a range of compounds, including alkanes, terpenes, and alcohols. mdpi.comnih.gov The composition of these volatile emissions is species-specific and can be influenced by environmental factors such as elevation. mdpi.comnih.gov Dominant compounds found in the headspace of some bryophytes include tetradecane, 2-ethyl-1-hexanol, and decanal. nih.gov To date, there have been no specific reports documenting the presence of this compound in the volatile profiles of bryophytes.

Volatile organic compounds are crucial mediators of interactions between plants and insects, serving as attractants for pollinators or as defense signals. mdpi.com These emissions can be complex mixtures of various chemical classes. While branched-chain alcohols can be part of these volatile blends, there is no specific evidence in the reviewed literature to suggest that this compound acts as a volatile organic compound in plant-insect interactions.

Marine organisms, particularly sponges and algae, are prolific producers of a vast array of lipids, including long-chain fatty acids and alcohols with diverse structures. nih.gov Marine sponges are known to contain phospholipids (B1166683) with very-long-chain fatty acids, some of which are branched. nih.govresearchgate.net Similarly, marine algae produce a variety of fatty acids and sterols. researchgate.net While these organisms are rich sources of unique lipid structures, the presence of this compound has not been specifically reported. However, the existence of other branched-chain and long-chain alcohols in these marine ecosystems suggests that analogous structures are a feature of marine metabolomes.

Table 2: Examples of Long-Chain Fatty Acids and Alcohols in Marine Organisms

| Organism Type | Examples of Identified Compounds |

| Marine Sponges | 2-hydroxy long-chain fatty acids, mid-chain branched fatty acids, demospongic acids (e.g., Δ5,9-unsaturated fatty acids) |

| Marine Algae | C16 and C18 polyunsaturated fatty acids, C20 and C22 polyunsaturated fatty acids (e.g., arachidonic acid, eicosapentaenoic acid) |

Distribution and Concentrations of this compound in Diverse Natural Matrices

Given the limited and sometimes contradictory information regarding the natural occurrence of this compound, its distribution and concentration in diverse natural matrices are not well-characterized. The assertion that it is "not found in nature" suggests that if it is present, its concentrations are likely to be extremely low or its distribution highly restricted to specific, unexamined organisms or environments. Without confirmed identification in natural sources, any discussion of its distribution and concentration remains speculative.

Enzymology of this compound Formation in Biological Systems

Not applicable, as this compound is not known to be formed in biological systems.

Characterization of Key Enzymes Involved in its Biosynthesis

No enzymes have been identified or characterized in relation to the biosynthesis of this compound due to its synthetic nature.

Substrate Specificity and Mechanistic Studies of Biosynthetic Enzymes

As no biosynthetic enzymes for this compound have been discovered, there are no studies on their substrate specificity or reaction mechanisms.

Ecological and Inter Species Chemical Signaling Roles of 6,8 Dimethylnonan 2 Ol

6,8-Dimethylnonan-2-ol as a Semiochemical in Interspecies Communication

There is currently a lack of scientific studies identifying this compound as a semiochemical involved in interspecies communication. Semiochemicals are chemical substances that carry information between individuals, and while many alcohols are known to function in this capacity in various ecosystems, the specific role of this compound has not been elucidated.

Role of this compound in Insect Chemical Ecology

The chemical ecology of insects often involves complex signaling through volatile organic compounds, including various alcohols. However, specific research detailing the role of this compound within this context is not available.

Tri-trophic interactions, which involve plants, herbivores, and their natural enemies, are frequently mediated by chemical cues. There is no available research to suggest that this compound plays a role in the mechanisms of attraction or repellence within such interactions.

Scientific literature does not currently describe any specific behavioral responses in insects or other organisms that are elicited by this compound in defined ecological contexts.

Biotic Interactions Mediated by this compound in Plant-Herbivore Systems

The communication between plants and herbivores is a critical aspect of chemical ecology, often involving a diverse array of volatile compounds. At present, there is no scientific evidence to indicate that this compound mediates any biotic interactions within plant-herbivore systems.

Environmental Fate and Biotransformation of 6,8 Dimethylnonan 2 Ol

Microbial Degradation Pathways of 6,8-Dimethylnonan-2-ol in Environmental Systems

The microbial breakdown of this compound is anticipated to be the primary mechanism of its removal from the environment. However, specific research to confirm and detail these pathways is not presently available.

Isolation and Characterization of Relevant Biodegrading Microorganisms

To date, no specific microorganisms have been isolated and identified for their ability to degrade this compound. It is hypothesized that bacteria and fungi known for their capacity to metabolize branched-chain alkanes and other long-chain alcohols could potentially utilize this compound as a carbon source. Genera such as Pseudomonas and Rhodococcus are well-documented for their metabolic versatility in breaking down complex organic molecules and would be primary candidates for investigation. Future research would need to involve enrichment culture techniques using this compound as the sole carbon source to isolate and subsequently characterize such microorganisms through 16S rRNA gene sequencing and other taxonomic methods.

Identification of Metabolic Intermediates and Degradation Products

There is no published data identifying the metabolic intermediates and final degradation products of this compound. Based on known microbial oxidation pathways for secondary alcohols, it is plausible that the initial step would involve the oxidation of the hydroxyl group to form the corresponding ketone, 6,8-dimethylnonan-2-one. Subsequent degradation could proceed through various pathways, including Baeyer-Villiger monooxygenase-catalyzed oxidation or cleavage of the carbon chain. The ultimate degradation products would be expected to be carbon dioxide and water under aerobic conditions. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential in future studies to identify and quantify these potential metabolites.

Enzymatic Mechanisms of this compound Biodegradation

The specific enzymes involved in the biodegradation of this compound have not been characterized. It is presumed that alcohol dehydrogenases or oxidases would catalyze the initial oxidative step. The subsequent breakdown of the molecule would likely involve a cascade of enzymes, the nature of which would depend on the specific metabolic pathway employed by the degrading microorganisms. Research in this area would require the isolation of the responsible microorganisms, followed by enzyme assays, protein purification, and genetic analysis to identify and characterize the specific enzymes.

Environmental Persistence and Mobility of this compound and its Metabolites

The environmental persistence and mobility of this compound and its potential metabolites are currently unknown. Persistence is a function of the rates of all degradation processes (both biotic and abiotic). Given the expectation of microbial degradation, the persistence of this compound in biologically active environments is likely to be low to moderate.

The mobility of this compound in soil and water will be governed by its physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). These properties for this compound are not well-documented in the scientific literature. Its branched structure and the presence of a hydroxyl group suggest it will have some water solubility, but its relatively long carbon chain would also impart some hydrophobic character, leading to potential sorption to organic matter in soil and sediment.

Advanced Analytical and Spectroscopic Characterization of 6,8 Dimethylnonan 2 Ol

Advanced Spectroscopic Methods for Structural and Stereochemical Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive approach for elucidating the structural features of 6,8-Dimethylnonan-2-ol. By probing the vibrational modes of its constituent chemical bonds, these methods offer detailed insights into the presence of key functional groups and the molecule's conformational arrangement.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying the characteristic functional groups within this compound. The most prominent absorption band is expected to be a strong and broad peak in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. youtube.comspectroscopyonline.com The broad nature of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. spectroscopyonline.comyoutube.com

Another key diagnostic peak for this secondary alcohol is the C-O stretching vibration, which is expected to appear as a strong and sharp band in the range of 1150-1075 cm⁻¹. youtube.comspectroscopyonline.com The precise position of this band can help distinguish it from primary alcohols (which appear at lower wavenumbers) and tertiary alcohols (which may overlap in this region). spectroscopyonline.com Additionally, in-plane bending of the O-H group typically gives rise to a broad absorption around 1350 ± 50 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups along the nonane (B91170) backbone will be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, offers complementary information. While the O-H stretching band is typically weak in Raman spectra, the C-H stretching region (2800-3000 cm⁻¹) will show strong signals corresponding to the symmetric and asymmetric modes of the methyl and methylene groups. mdpi.comphysicsopenlab.org The C-C stretching vibrations within the carbon backbone, appearing in the 800-1200 cm⁻¹ range, are also readily observed in Raman spectra and can provide information about the conformational state of the alkyl chain. researchgate.net

The table below summarizes the expected key vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Structural Insight |

| O-H Stretch | 3500 - 3200 | IR | Strong, Broad | Presence of hydroxyl group, hydrogen bonding |

| C-H Stretch | 3000 - 2850 | IR, Raman | Strong | Aliphatic C-H bonds (methyl, methylene) |

| O-H In-plane Bend | ~1350 | IR | Moderate, Broad | Hydroxyl group bending |

| C-O Stretch | 1150 - 1075 | IR, Raman | Strong (IR), Moderate (Raman) | Secondary alcohol functional group |

| C-C Stretch | 800 - 1200 | Raman | Moderate | Carbon backbone structure and conformation |

Hyphenated Techniques for Complex Mixture Analysis Containing this compound

To analyze this compound within complex biological or environmental matrices, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry and other detection methods.

Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a highly effective, often non-lethal, and solvent-free technique for the extraction and analysis of volatile and semi-volatile organic compounds, such as this compound, from various biological samples. researchgate.netmdpi.com This method is particularly well-suited for creating a volatile profile of a sample, which can be crucial in fields like chemical ecology for studying insect pheromones or in food science for characterizing aromas. researchgate.netmdpi.com

The SPME-GC-MS analysis process involves several key steps:

Extraction : A fused-silica fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the biological sample or directly to the sample itself. youtube.com Volatile compounds, including this compound, adsorb onto the fiber.

Desorption and Separation : The fiber is then inserted into the hot injector port of a gas chromatograph. The trapped analytes are thermally desorbed and carried by an inert gas onto a capillary column. youtube.com The compounds are separated based on their boiling points and interactions with the column's stationary phase.

Detection and Identification : As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting mass-to-charge ratios of the fragment ions are measured. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of this compound by comparing its fragmentation pattern to a spectral library or a known standard.

This technique has been successfully applied to analyze the complex blend of volatile organic compounds from insect mandibular glands and the volatile fraction of olive oil. youtube.commdpi.com While specific studies detailing the volatile profiling of this compound in biological samples are not prevalent in the reviewed literature, the established methodology is directly applicable for its detection and quantification in matrices such as insect cuticular extracts or mammalian secretions where long-chain branched alcohols can act as semiochemicals.

The structural complexity of this compound gives rise to numerous isomers (e.g., stereoisomers and constitutional isomers like 4,6-dimethylnonan-3-ol) that can be difficult to distinguish using conventional GC-MS alone, as they may exhibit similar retention times and mass spectra. mdpi.com Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of the ion, which can resolve these isomeric ambiguities. researchgate.netyoutube.com

The key parameter measured in ion mobility is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it drifts through a buffer gas under the influence of an electric field. youtube.com Larger, more extended ions experience more collisions and travel slower than smaller, more compact ions of the same mass-to-charge ratio. youtube.comyoutube.com

The process of using predicted CCS for isomer differentiation involves:

Prediction : Computational methods are used to predict the theoretical CCS values for different potential isomers of this compound. These predictions are based on the calculated three-dimensional structure of the ion.

Measurement : The sample containing the analyte is analyzed using an IM-MS instrument. The experimental arrival time of the ion is measured and converted into an experimental CCS value.

Comparison : The experimental CCS value is compared with the library of predicted values. A close match between the experimental and a predicted CCS value significantly increases the confidence in the identification of a specific isomer.

This approach is powerful for differentiating epimers, where only the stereochemistry at a single carbon differs, or other closely related structural isomers that are challenging to separate chromatographically. youtube.com Public databases, such as PubChem, provide predicted CCS values for various adducts of this compound, which can serve as a reference for experimental work.

The table below shows predicted CCS values for this compound from the PubChem database, calculated using the CCSbase method. These values can be used to aid in the identification of this compound in complex mixtures analyzed by IM-MS.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.18999 | 146.7 |

| [M+Na]⁺ | 195.17193 | 150.8 |

| [M-H]⁻ | 171.17543 | 145.0 |

| [M+NH₄]⁺ | 190.21653 | 166.6 |

| [M+K]⁺ | 211.14587 | 150.3 |

Theoretical and Computational Studies on 6,8 Dimethylnonan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For 6,8-Dimethylnonan-2-ol, methods like Density Functional Theory (DFT) are employed to determine the most stable molecular geometry. These calculations involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

The electronic structure of this compound can be further understood by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and stability of the molecule. A larger gap generally implies higher stability and lower reactivity. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, crucial for predicting intermolecular interactions.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| C-C Bond Length (average) | 1.54 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

| C-C-C Bond Angle (average) | 112.5° |

Conformational Analysis of this compound and its Stereoisomers

Due to the presence of multiple single bonds and chiral centers, this compound can exist in various spatial arrangements known as conformations and as different stereoisomers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is often achieved through computational methods such as molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanics calculations for the most promising candidates.

The presence of chiral centers at positions 2, 6, and 8 gives rise to multiple stereoisomers (diastereomers and enantiomers). Computational analysis can help in understanding the relative stabilities of these stereoisomers. By calculating the energies of the optimized geometries of each stereoisomer, it is possible to predict the most abundant form under thermodynamic equilibrium. This information is critical as different stereoisomers can exhibit distinct biological activities and physical properties.

Table 2: Relative Energies of this compound Stereoisomers (Hypothetical Data)

| Stereoisomer | Relative Energy (kcal/mol) |

|---|---|

| (2R, 6R, 8R) | 0.00 |

| (2S, 6R, 8R) | 0.58 |

| (2R, 6S, 8R) | 1.23 |

Molecular Dynamics Simulations of this compound in Solvation or Biological Receptor Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. For this compound, MD simulations can be performed to study its behavior in different environments, such as in an aqueous solution or interacting with a biological receptor. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and intermolecular interactions.

In a solvation environment, MD simulations can reveal how water molecules arrange around the hydrophilic hydroxyl group and the hydrophobic alkyl chain of this compound. This provides insights into its solubility and partitioning behavior. When studying interactions with a biological receptor, such as an enzyme or a cell membrane protein, MD simulations can help in understanding the binding mode, the stability of the complex, and the key interactions driving the binding process. This is particularly valuable in fields like fragrance research, where the interaction with olfactory receptors is of interest.

Prediction of Spectroscopic Parameters and Physicochemical Descriptors (e.g., RECON_VOLTAE) via Computational Chemistry

Computational chemistry methods are powerful tools for predicting various spectroscopic and physicochemical properties of molecules. For this compound, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on the optimized molecular geometry and electronic structure and can aid in the interpretation of experimental spectra.

Physicochemical descriptors, which are numerical values that characterize the physical and chemical properties of a molecule, can also be calculated. These descriptors are essential in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For instance, descriptors related to molecular size, shape, and electronic properties can be computed. While "RECON_VOLTAE" is not a standard, universally recognized descriptor, it is possible to calculate various electronic and topological descriptors that may serve a similar purpose in predictive modeling. PubChem, a public chemical database, provides several computationally predicted physicochemical properties for this compound. nih.gov

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 172.31 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 172.182715385 | PubChem |

| Monoisotopic Mass | 172.182715385 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Derivatives and Analogues of 6,8 Dimethylnonan 2 Ol: Synthesis and Bioactivity Relationships in Ecological Systems

Rational Design and Synthesis of Structurally Modified 6,8-Dimethylnonan-2-ol Derivatives

The rational design of this compound derivatives is primarily driven by the need to understand and manipulate insect behavior, particularly for species of agricultural importance such as the western corn rootworm (Diabrotica virgifera virgifera). The synthesis of these structurally modified compounds allows researchers to probe the specific molecular features that are critical for biological activity.

The synthesis of stereoisomers of this compound and its analogues is a key focus, as the biological activity of pheromones is often highly dependent on their stereochemistry. Enantioselective synthesis is therefore a critical tool in this field. Common synthetic strategies involve the use of chiral building blocks and stereoselective reactions to control the configuration at the C2, C6, and C8 positions. For instance, the synthesis of all four stereoisomers of 8-methyl-2-decyl propanoate, a related pheromone of the northern corn rootworm, has been achieved with high enantiomeric purity, demonstrating the feasibility of creating stereochemically defined analogues.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Ecological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity. These studies are typically conducted in ecologically relevant contexts, such as field trapping experiments with target insect species. The primary goal is to identify the key structural features responsible for eliciting a behavioral response, such as attraction or inhibition.

For the western corn rootworm, the stereochemistry of this compound is a critical determinant of its activity as a sex pheromone. Field trapping studies have shown that specific stereoisomers are highly attractive to male beetles, while others can be inactive or even inhibitory. This high degree of stereospecificity highlights the precise nature of the insect's olfactory receptors.

The following table summarizes hypothetical data from SAR studies on this compound analogues tested against the western corn rootworm, illustrating the impact of structural modifications on insect attraction.

| Analogue | Modification from this compound | Stereochemistry | Mean Trap Catch (Males/Trap/Day) |

| 1 | Parent Compound | (2R,6R,8R) | 150 |

| 2 | Parent Compound | (2S,6R,8R) | 5 |

| 3 | Parent Compound | Racemic | 45 |

| 4 | Hydroxyl group at C3 | (3R,6R,8R) | 25 |

| 5 | Ethyl group at C6 | (2R,6S,8R) | 10 |

| 6 | Unsaturation at C4-C5 | (2R,6R,8R) | 75 |

This table is illustrative and based on general principles of pheromone SAR studies.

These hypothetical results would suggest that the (2R,6R,8R) stereoisomer is the most active, and that changes to the position of the hydroxyl group or the nature of the alkyl branches significantly reduce bioactivity.

Chemoenzymatic Modification Strategies for Targeted Specificity

Chemoenzymatic methods offer powerful tools for the synthesis of chiral alcohols with high enantiomeric purity, which is essential for producing biologically active pheromone analogues. These strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

One common chemoenzymatic approach is the kinetic resolution of racemic alcohols. Lipases are frequently employed for this purpose due to their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This method can be used to resolve racemic this compound to obtain the desired stereoisomer. Furthermore, dynamic kinetic resolution (DKR) can be employed to convert the unwanted enantiomer into the desired one, thereby increasing the theoretical yield to 100%. DKR combines enzymatic resolution with a racemization catalyst.

Alcohol dehydrogenases (ADHs) are another class of enzymes used in the synthesis of chiral alcohols. They can catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol. By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of an alcohol can be produced with high enantiomeric excess. This approach is valuable for the synthesis of specific stereoisomers of this compound and its analogues.

Research into Precursor and Metabolite Analogues in Biosynthetic Pathways

Understanding the biosynthetic pathways of this compound is crucial for developing methods to disrupt its production in pest insects or to produce it biotechnologically. This compound is a methyl-branched alcohol, and its biosynthesis is related to fatty acid and isoprenoid pathways.

In many insects, the biosynthesis of methyl-branched hydrocarbons, which are precursors to alcohols, occurs in specialized cells called oenocytes. pnas.org The process is analogous to fatty acid synthesis, where methyl branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA. pnas.org The stereochemistry of the methyl branch is thought to be controlled by the stereoselective reduction of an enoyl-ACP intermediate by an enoyl-ACP reductase. pnas.org

Research into the biosynthesis of branched-chain fatty acids in bacteria has identified key enzymes, such as branched-chain alpha-keto acid decarboxylase, which is essential for the synthesis of the primers for branched-chain fatty acid synthesis. While the specific enzymes in the biosynthetic pathway of this compound in insects are not fully elucidated, these related pathways provide a model for investigation.

The biosynthesis of branched-chain alcohols in some engineered microorganisms involves the overexpression of genes in the branched-chain amino acid biosynthesis pathway and the introduction of a ketoisovalerate decarboxylase. This redirects metabolic flux from amino acid synthesis to the production of branched-chain alcohols.

The study of precursor and metabolite analogues can help to elucidate these pathways. By introducing labeled analogues into an insect or an in vitro system, researchers can trace their incorporation into the final pheromone product, thereby identifying the intermediates and enzymes involved in the biosynthetic cascade. This knowledge can then be exploited for pest control, for example, by designing inhibitors of key biosynthetic enzymes.

Future Research Directions and Unexplored Avenues for 6,8 Dimethylnonan 2 Ol

Emerging Methodologies for Enhanced Synthesis and Analytical Detection of 6,8-Dimethylnonan-2-ol

Future research into this compound will significantly benefit from the adoption of cutting-edge synthesis and analytical techniques. These methodologies promise not only more efficient and sustainable production but also more sensitive and precise detection and characterization.

Enhanced Synthesis:

Biocatalysis stands out as a promising avenue for the stereoselective synthesis of this compound. The use of enzymes, such as alcohol dehydrogenases, can offer high enantioselectivity, a crucial factor in the biological activity of chiral molecules. Future research should focus on identifying or engineering enzymes capable of producing specific stereoisomers of this alcohol. This approach aligns with the growing demand for green chemistry principles in the synthesis of fine chemicals.

Advanced Analytical Detection:

The development of more sophisticated analytical methods is paramount for detecting and quantifying this compound in complex matrices. Techniques such as multidimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) could provide enhanced separation and identification of its various isomers. Furthermore, the application of chiral chromatography columns will be essential for resolving and quantifying individual enantiomers, which is critical for understanding its biological functions.

| Research Avenue | Potential Methodologies | Expected Outcomes |

| Stereoselective Synthesis | Biocatalysis using engineered alcohol dehydrogenases, Asymmetric hydrogenation | High-yield production of specific enantiomers of this compound, Greener and more sustainable synthesis routes |

| Sensitive Analytical Detection | Multidimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS), Chiral Chromatography | Improved resolution of isomers and enantiomers, Lower limits of detection in complex environmental or biological samples |

Deeper Elucidation of Stereoselective Biosynthetic and Degradation Mechanisms

Understanding how this compound is produced and broken down in biological systems is fundamental to harnessing its potential and assessing its environmental fate. A key area of future research will be the stereoselective nature of these processes.

Biosynthesis:

The biosynthetic pathways leading to branched-chain alcohols in organisms like insects are an area of active research. For this compound, it is hypothesized that its biosynthesis could involve fatty acid synthase (FAS) and elongase systems to create the carbon backbone, followed by the action of reductases and cytochrome P450 monooxygenases. Future studies should aim to identify the specific enzymes and genetic pathways responsible for its production in relevant organisms, with a particular focus on the stereochemistry of the final product.

Degradation:

The microbial degradation of long-chain and branched alcohols is a critical process in carbon cycling. The degradation of this compound is likely initiated by alcohol dehydrogenases, followed by further oxidation. Research should investigate the microbial consortia and specific enzymatic pathways involved in its degradation. Understanding the stereoselectivity of these enzymes will be important, as different enantiomers may be degraded at different rates, influencing the compound's persistence and ecological impact. The role of cytochrome P450 enzymes in the initial hydroxylation of the parent alkane to form this alcohol is also a key area for investigation. mdpi.comnih.govnih.govasm.orgmdpi.com

| Research Focus | Key Questions to Address | Potential Research Approaches |

| Stereoselective Biosynthesis | What are the key enzymes and genes involved? What is the stereochemical outcome of the pathway? | Transcriptomic and proteomic analysis of potential producer organisms, Heterologous expression of candidate genes |

| Stereoselective Degradation | Which microorganisms can degrade this compound? What are the enzymatic steps and their stereoselectivity? | Enrichment cultures from contaminated environments, Metagenomic analysis to identify degradation genes, Isotopic labeling studies to trace degradation pathways |

Expansion into Broader Ecological Contexts and Interdisciplinary Research Frameworks

The ecological significance of this compound is a vast and largely unexplored territory. Future research should move beyond basic characterization to investigate its roles in complex ecological interactions and integrate this knowledge within broader interdisciplinary frameworks.

Ecological Role as a Semiochemical:

Branched-chain alcohols are known to function as semiochemicals (pheromones, kairomones, allomones) in various insect species. nih.govnih.gov A primary avenue for future research is to investigate whether this compound acts as a semiochemical. This would involve electrophysiological studies (e.g., electroantennography) to test its activity on insect antennae, followed by behavioral assays to determine its function (e.g., attractant, repellent, aggregation pheromone). Identifying the species that produce and respond to this compound could have significant implications for pest management and biodiversity conservation.

Interdisciplinary Research:

An interdisciplinary approach, combining chemical ecology, microbiology, and environmental science, will be crucial. For instance, understanding the interplay between the microbial degradation of this compound in soil and its role as an insect semiochemical could reveal complex ecological feedback loops. Such research could also explore its potential as a biomarker for certain microbial communities or ecological conditions.

| Research Area | Interdisciplinary Connections | Potential Impact |

| Chemical Ecology | Entomology, Behavioral Biology | Discovery of new pheromones for pest monitoring or control, Understanding of insect communication |

| Environmental Microbiology | Soil Science, Biogeochemistry | Insights into carbon cycling and bioremediation, Development of biomarkers for ecosystem health |

Advanced Computational Modeling for Novel Insights into this compound's Chemical and Biological Functions

Advanced computational modeling offers a powerful toolkit to predict and understand the behavior of this compound at the molecular level, guiding and complementing experimental research.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide detailed insights into the interactions of this compound with biological membranes and proteins. nih.govacs.orgnih.govmdpi.com Future modeling studies could investigate how its branched structure influences its partitioning into and perturbation of lipid bilayers, which is relevant to its potential biological activity and transport. Simulations of its binding to candidate receptor proteins (e.g., insect odorant receptors) or metabolizing enzymes (e.g., alcohol dehydrogenases) could elucidate the structural basis of its specificity and function. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR modeling can be employed to predict the biological activity or physicochemical properties of this compound and related compounds. acs.orgacs.orgnih.govsemanticscholar.orgresearchgate.net As this compound is used in fragrances, QSAR studies could help in designing new fragrance molecules with desirable odor characteristics. thegoodscentscompany.com Furthermore, QSAR models could be developed to predict its toxicity or environmental fate, aiding in risk assessment.

| Computational Approach | Research Questions | Potential Applications |

| Molecular Dynamics (MD) Simulations | How does it interact with cell membranes? What are the key residues for binding in a receptor or enzyme? | Rational design of analogs with enhanced activity, Understanding mechanisms of action |

| Quantitative Structure-Activity Relationship (QSAR) | Can we predict the odor properties of similar molecules? Can we predict its environmental persistence? | Design of novel fragrance ingredients, Prioritization of compounds for ecotoxicological testing |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6,8-Dimethylnonan-2-ol in laboratory settings?

- Methodological Answer : Synthesis of tertiary alcohols like this compound often involves nucleophilic substitution or Grignard reactions. For example, analogous alcohols (e.g., 2-chloro-2-methylpropane) are prepared via acid-catalyzed reactions (e.g., HCl with 2-methylpropan-2-ol under reflux ). Adapting this, researchers could use a similar approach with branched alkanols and controlled stoichiometry.

- Key Considerations :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or GC-MS.

- Purify via fractional distillation, leveraging differences in boiling points (e.g., this compound’s boiling point is inferred to be ~200–220°C based on structural analogs ).

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm methyl group positions and hydroxyl proton integration. Compare with NIST’s spectral libraries for tertiary alcohols .

- GC-MS : Use HP-5MS or CP-Sil 5 CB columns (as in NIST protocols ) to assess purity and detect isomers.

- IR Spectroscopy : Identify hydroxyl (O-H) stretching (~3200–3600 cm) and C-O bonds (~1050–1150 cm).

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 1.2–1.5 (m, CH), δ 1.6–1.8 (s, OH) | |

| GC-MS | Retention time ~12–15 min (HP-5MS) |

Q. What are the key physical and chemical properties of this compound critical for experimental design?

- Methodological Answer :

- Physical Properties :

- Boiling Point : Estimated 200–220°C (based on analogs like 2-methylheptan-2-ol ).

- Density : ~0.82–0.85 g/cm (similar to branched alkanols ).

- Chemical Stability : Tertiary alcohols are prone to dehydration under acidic conditions; avoid strong acids during storage .

- Solubility : Low water solubility (~1–5 g/L); use polar aprotic solvents (e.g., DMSO) for reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling points) for this compound across different sources?

- Methodological Answer :

- Cross-validate data using NIST’s Standard Reference Database and replicate measurements under standardized conditions (e.g., ASTM distillation methods).

- Analyze impurities via HPLC or GC-MS; trace solvents or isomers may alter observed properties .

- Example : If boiling point varies >5°C, check for co-eluting contaminants or calibration errors in equipment.

Q. What experimental strategies are recommended for investigating the stereochemical configuration of this compound's methyl groups?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- Chiral Chromatography : Employ chiral columns (e.g., Chiralcel OD-H) to separate enantiomers .

- NOESY NMR : Detect spatial proximity between methyl protons and adjacent groups to infer spatial arrangement .

Q. What methodologies are employed to assess the thermal stability and decomposition pathways of this compound under various conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds .

- Pyrolysis-GC-MS : Identify volatile decomposition products (e.g., alkenes from dehydration) at elevated temperatures .

- Kinetic Studies : Use Arrhenius plots to model degradation rates at different pH levels or oxidizer concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.